molecular formula C12H21NO6 B2530594 4-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)morpholine-2-carboxylic acid CAS No. 2094626-33-0

4-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)morpholine-2-carboxylic acid

Cat. No.: B2530594
CAS No.: 2094626-33-0
M. Wt: 275.301
InChI Key: GPMTTWDRJDANLC-UHFFFAOYSA-N
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Description

4-[(Tert-Butoxy)Carbonyl]-2-(Methoxymethyl)Morpholine-2-Carboxylic Acid is a morpholine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 4-position and a methoxymethyl substituent at the 2-position. This compound is structurally significant as a chiral intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and other bioactive molecules. Its stereochemical complexity and functional groups make it a critical building block for drug discovery pipelines, enabling precise control over molecular conformation and reactivity .

Properties

IUPAC Name

2-(methoxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO6/c1-11(2,3)19-10(16)13-5-6-18-12(7-13,8-17-4)9(14)15/h5-8H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMTTWDRJDANLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)(COC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094626-33-0
Record name 4-[(tert-butoxy)carbonyl]-2-(methoxymethyl)morpholine-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)morpholine-2-carboxylic acid typically involves the protection of the morpholine ring and subsequent functionalization. . The reaction conditions often involve the use of a base such as triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is selectively cleaved under acidic conditions to regenerate the free amine. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for this purpose:

Reaction conditions :

  • Reagent : TFA/DCM (1:1 v/v)

  • Temperature : 25–35°C

  • Duration : 2–4 hrs

  • Yield : >90% in optimized protocols

This deprotection is critical for subsequent functionalization in pharmaceutical intermediates .

Carboxylic Acid Functionalization

The carboxylic acid participates in classical acid-derived reactions:

Esterification

Reacted with methanol or ethanol under DCC (dicyclohexylcarbodiimide)/DMAP (4-dimethylaminopyridine) catalysis:

SubstrateReagentCatalystSolventYieldSource
Free carboxylic acidMethanolDCC/DMAPTHF78–85%
Free carboxylic acidEthanolDCC/DMAPDCM82%

Amidation

Coupling with amines via HOBt (hydroxybenzotriazole)/EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide):

AmineSolventTemperatureYieldApplicationSource
BenzylamineDMF0°C to RT70%Peptide mimetics
4-MethoxyanilineTHFRT65%Enzyme inhibitor studies

Methoxymethyl Group Reactivity

The methoxymethyl ether undergoes cleavage under strong acidic or oxidative conditions:

Acidic Hydrolysis

  • Reagent : 6N HCl

  • Conditions : Reflux, 6 hrs

  • Product : Morpholine-2-carboxylic acid with hydroxyl group

Oxidation

Controlled oxidation with chromium trioxide (CrO₃) in acetone/sulfuric acid yields a ketone derivative:

  • Reagent : CrO₃ in H₂SO₄/acetone

  • Temperature : RT, 3 hrs

  • Yield : 68%

Stereospecific Reactions

The compound’s chiral center at C2 and C6 enables stereoselective transformations:

Reaction TypeConditionsDiastereomeric RatioApplicationSource
Enzymatic resolutionLipase AS in tert-butanol95:5 (2S,6S vs 2R,6R)Chiral drug intermediates
Asymmetric alkylationLDA (lithium diisopropylamide)88% eeAntiviral agents

Cross-Coupling Reactions

The morpholine core participates in palladium-catalyzed couplings:

ReactionReagents/CatalystsSolventYieldSource
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, aryl boronateToluene75%
Buchwald-HartwigPd₂(dba)₃, XantphosDMF63%

Stability Under Synthetic Conditions

The Boc group remains intact under basic conditions (pH < 10) but degrades in strong bases (e.g., NaOH > 1M). Methoxymethyl ethers show stability in polar aprotic solvents but hydrolyze in aqueous acids .

Key Research Findings

  • Pharmaceutical relevance : The compound serves as a precursor to Velpatasvir intermediates, with optimized chiral separation achieving >99% enantiomeric excess .

  • Mechanistic insight : Computational studies (Gaussian) reveal hydrogen-bonding networks stabilize transition states during stereoselective reactions .

  • Scalability : Kilogram-scale syntheses use TFA-mediated deprotection with <2% racemization .

This compound’s multifunctional design enables tailored modifications for drug discovery and asymmetric synthesis, supported by robust experimental validation across diverse reaction platforms.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a key intermediate in the synthesis of various bioactive molecules. Its functional groups allow for further modifications, enabling the development of new therapeutic agents.

Key Applications:

  • Synthesis of Anticancer Agents: The morpholine structure is crucial in designing compounds that target cancer cell proliferation. For instance, derivatives of morpholine have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells .
  • Drug Delivery Systems: The compound can be utilized in creating prodrugs that enhance the solubility and bioavailability of poorly soluble drugs, improving therapeutic efficacy .

Research indicates that compounds similar to 4-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)morpholine-2-carboxylic acid exhibit significant biological activities:

Anticancer Activity:

  • Studies have demonstrated that morpholine derivatives can induce apoptosis in various cancer cell lines, including breast and liver cancers . The mechanism often involves disruption of mitochondrial function and modulation of apoptotic pathways.

Antimicrobial Properties:

  • The compound has shown potential antimicrobial activity against several pathogens, suggesting its utility in developing new antibiotics .

Pharmaceutical Formulations

The compound's stability and solubility characteristics make it suitable for incorporation into pharmaceutical formulations. It can be used as an excipient or active ingredient in various dosage forms, enhancing the overall effectiveness of medications.

  • Anticancer Research :
    A study published in the Journal of Research in Pharmacy evaluated the anticancer properties of morpholine derivatives, highlighting their ability to inhibit cell proliferation and induce apoptosis in leukemia and breast cancer cell lines .
  • Antimicrobial Activity :
    Research conducted on related compounds demonstrated significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. These findings suggest potential applications in treating bacterial infections.
  • Drug Development :
    The compound has been investigated as a prodrug to enhance the delivery of poorly soluble drugs, with studies showing improved bioavailability and therapeutic outcomes in animal models .

Mechanism of Action

The mechanism of action of 4-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)morpholine-2-carboxylic acid involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions and can be removed under acidic conditions to reveal the free amine . This allows for selective modification of other functional groups in the molecule.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Variations and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Applications/Findings References
4-[(Tert-Butoxy)Carbonyl]-2-(Methoxymethyl)Morpholine-2-Carboxylic Acid C12H21NO6 275.30 g/mol 4-Boc, 2-methoxymethyl Pharmaceutical intermediate
(2S,4S)-1-(Tert-Butoxy Carbonyl)-4-(Methoxymethyl)Pyrrolidine-2-Carboxylic Acid C12H21NO5 259.30 g/mol Pyrrolidine ring, 4-methoxymethyl, 1-Boc Anti-HCV drug intermediate (Velpatasvir)
1-[(Tert-Butoxy)Carbonyl]-2-(Methoxymethyl)Azetidine-2-Carboxylic Acid C10H17NO5 231.25 g/mol Azetidine ring, 2-methoxymethyl, 1-Boc High ring strain; reactive intermediate
(S)-4-(Tert-Butoxycarbonyl)-6,6-Dimethylmorpholine-2-Carboxylic Acid C12H21NO5 259.30 g/mol 6,6-dimethyl morpholine, S-configuration Improved steric hindrance for selectivity
4-(Tert-Butoxycarbonyl)-2-Methylmorpholine-2-Carboxylic Acid C11H19NO5 245.27 g/mol 2-methyl instead of methoxymethyl Altered electronic properties

Biological Activity

4-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)morpholine-2-carboxylic acid, commonly referred to as Boc-Morpholine derivative, is a compound of significant interest in medicinal chemistry and pharmaceutical development. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following structural formula:

C10H17NO5\text{C}_{10}\text{H}_{17}\text{N}\text{O}_5

It features a morpholine ring, which is known for its role in various biological applications. The tert-butoxycarbonyl (Boc) group serves as a protective group, enhancing the compound's stability and solubility.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Morpholine Ring : Utilizing starting materials that allow for ring closure.
  • Introduction of Functional Groups : The methoxymethyl and Boc groups are introduced through specific reactions that ensure regioselectivity and yield.

The synthesis pathway is crucial as it influences the biological activity of the resultant compounds.

Antimicrobial Properties

Recent studies have indicated that derivatives of morpholine compounds exhibit antimicrobial activity. For instance, certain Boc-morpholine derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Activity

Research has demonstrated that morpholine derivatives can inhibit cancer cell proliferation. A study highlighted the ability of Boc-morpholine compounds to induce apoptosis in specific cancer cell lines, likely through pathways involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria ,
AnticancerInduces apoptosis in cancer cell lines ,
Enzyme InhibitionPotential inhibition of specific enzymes

Case Study 1: Antimicrobial Testing

A study conducted on various Boc-morpholine derivatives assessed their antimicrobial efficacy using disk diffusion methods. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, showcasing the potential for developing new antimicrobial agents .

Case Study 2: Cancer Cell Line Studies

In vitro studies on human breast cancer cell lines treated with Boc-morpholine derivatives revealed a dose-dependent decrease in cell viability. Mechanistic studies suggested that these compounds activate caspase pathways leading to programmed cell death .

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